molecular formula C11H16O2S B14817973 3-(Tert-butoxy)-2-(methylsulfanyl)phenol

3-(Tert-butoxy)-2-(methylsulfanyl)phenol

Cat. No.: B14817973
M. Wt: 212.31 g/mol
InChI Key: WAYXFTVHCBIIDE-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the alkylation of 2-hydroxythiophenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-(methylsulfanyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenol moiety can be reduced to a cyclohexanol derivative under hydrogenation conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-2-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and reactivity. These interactions can influence the compound’s biological activity and its ability to interact with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxy)-2-(methylthio)phenol: Similar structure but with a methylthio group instead of a methylsulfanyl group.

    2-(Tert-butoxy)-4-(methylsulfanyl)phenol: Similar structure but with different positions of the functional groups.

    3-(Tert-butoxy)-4-(methylsulfanyl)phenol: Similar structure but with different positions of the functional groups.

Uniqueness

3-(Tert-butoxy)-2-(methylsulfanyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-9-7-5-6-8(12)10(9)14-4/h5-7,12H,1-4H3

InChI Key

WAYXFTVHCBIIDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1SC)O

Origin of Product

United States

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